molecular formula C11H9N3O2 B14876168 2-Methyl-6-(pyridin-3-yl)pyrimidine-4-carboxylic acid

2-Methyl-6-(pyridin-3-yl)pyrimidine-4-carboxylic acid

Cat. No.: B14876168
M. Wt: 215.21 g/mol
InChI Key: WDXBGQJNCBJVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(pyridin-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyridin-3-yl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate under basic conditions, followed by cyclization and subsequent oxidation to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyridin-3-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-6-(pyridin-3-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyridin-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(pyridin-3-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-methyl-6-pyridin-3-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H9N3O2/c1-7-13-9(5-10(14-7)11(15)16)8-3-2-4-12-6-8/h2-6H,1H3,(H,15,16)

InChI Key

WDXBGQJNCBJVTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C(=O)O)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.